An In-depth Technical Guide to Fmoc-NH-PEG25-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Fmoc-NH-PEG25-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-NH-PEG25-CH2CH2COOH, a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
Fmoc-NH-PEG25-CH2CH2COOH is a monodisperse PEG derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a propionic acid group at the other. The PEG chain consists of 25 ethylene (B1197577) glycol units, providing a long, flexible, and hydrophilic spacer.
Chemical Structure:
The Fmoc protecting group offers a stable amine protection that can be readily removed under basic conditions, while the terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules.
Physicochemical Properties:
A summary of the key quantitative data for Fmoc-NH-PEG25-CH2CH2COOH is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C68H117NO29 | [1] |
| Molecular Weight | 1412.62 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95% | |
| Solubility | Soluble in DMF, DMSO, and water (after Fmoc removal) | [2] |
| Storage Conditions | -20°C to -18°C for long-term storage | [1] |
Experimental Protocols
The utility of Fmoc-NH-PEG25-CH2CH2COOH lies in its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. Below are detailed methodologies for the two key reactions involving this linker.
Fmoc Group Deprotection
The removal of the Fmoc group is a critical step to expose the primary amine for subsequent conjugation. This is typically achieved using a mild base, most commonly piperidine (B6355638).
Materials:
-
Fmoc-NH-PEG25-CH2CH2COOH
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
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Dimethylformamide (DMF)
Protocol:
-
Dissolve the Fmoc-protected PEG linker in DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.
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Upon completion, the solvent and excess piperidine can be removed under reduced pressure. The resulting amine-PEG-acid can be purified by precipitation in cold diethyl ether or by chromatography if necessary.
Amide Bond Formation
The terminal carboxylic acid of the PEG linker can be coupled to a primary or secondary amine of a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This reaction is typically facilitated by a coupling agent.
Materials:
-
Amine-PEG-acid (from the deprotection step)
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Amine-containing target molecule
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).
-
Base: Diisopropylethylamine (DIPEA)
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Anhydrous DMF or DMSO
Protocol (using HATU):
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Dissolve the amine-PEG-acid in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
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Add the amine-containing target molecule (1.0-1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, the product can be isolated by precipitation, extraction, or purified by chromatography (e.g., reverse-phase HPLC).
Application in PROTACs: Hijacking the Ubiquitin-Proteasome System
A significant application of Fmoc-NH-PEG25-CH2CH2COOH is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in the PROTAC molecule serves to connect the target protein-binding ligand and the E3 ligase-binding ligand.
The logical workflow for the mechanism of action of a PROTAC is depicted in the following diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-NH-PEG25-CH2CH2COOH - Immunomart [immunomart.com]
- 7. Fmoc-NH-PEG25-CH2CH2COOH | TargetMol [targetmol.com]
